5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-adamantane)
Description
5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-adamantane) (CAS: 195256-71-4) is a spirocyclic adamantane derivative characterized by two fused adamantane frameworks connected via a diazaadamantane core. The molecule features methyl substituents at positions 5 and 7, a carbonyl group at position 6, and a rigid spiro architecture. This structural rigidity and nitrogen incorporation are hypothesized to enhance its bioactivity, particularly in analgesia and molecular recognition processes .
Properties
IUPAC Name |
5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,2'-adamantane]-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-17-8-20-10-18(2,16(17)22)11-21(9-17)19(20)14-4-12-3-13(6-14)7-15(19)5-12/h12-15H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXOICNIGZQTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C34C5CC6CC(C5)CC4C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173184 | |
| Record name | Spiro(1,3-diazatricyclo(3.3.1.1(sup 3,7))decane-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-6-one, 5,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195256-71-4 | |
| Record name | Spiro(1,3-diazatricyclo(3.3.1.1(sup 3,7))decane-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-6-one, 5,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195256714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro(1,3-diazatricyclo(3.3.1.1(sup 3,7))decane-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-6-one, 5,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-1,3-diaza-2,2’-spirobi[tricyclo[3.3.1.1~3,7~]decan]-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-1,3-diaza-2,2’-spirobi[tricyclo[3.3.1.1~3,7~]decan]-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5,7-dimethyl-1,3-diaza-2,2’-spirobi[tricyclo[3.3.1.1~3,7~]decan]-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-1,3-diaza-2,2’-spirobi[tricyclo[3.3.1.1~3,7~]decan]-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Analgesic Activity: Substituent Sensitivity
The compound shares structural similarities with 5,7-dialkyl-1,3-diazaadamantan-6-ones, which exhibit potent analgesic properties. Key findings from Suslov’s group () highlight:
- Optimal Substituent Length : Short alkyl chains (methyl groups) at positions 5 and 7 are critical for analgesic activity. Lengthening substituents by one or two CH₂ groups (e.g., ethyl or propyl) abolishes activity .
- Conversely, reduction of the ketone to a methylene group (compound 76b) eliminates analgesia entirely .
Comparison : The target compound’s methyl and oxo groups align with the optimal pharmacophore for analgesia, distinguishing it from inactive analogs with longer substituents or modified functional groups.
DNA Binding Affinity: pH-Dependent Interactions
Diazaadamantanes with alkyl chains (e.g., propyl or butyl at positions 5 and 7) demonstrate pH-dependent DNA binding ():
- At pH 7.8, n-butyl derivative 131 (Kₐ = 180 M⁻¹) binds DNA 12-fold more strongly than propyl derivative 130 (Kₐ = 15 M⁻¹).
- At pH 6.5, binding affinity increases significantly (Kₐ = 1400 M⁻¹ for 131; 500 M⁻¹ for 130), suggesting protonation enhances interactions .
Comparison : While the target compound lacks alkyl chains, its spiro-adamantane structure may sterically hinder DNA binding. However, its oxo group could participate in hydrogen bonding, a feature absent in alkyl-substituted analogs.
Structural Modifications: Spiro vs. Non-Spiro Analogs
- 6-Amino Derivatives (): Substituting the 6-oxo group with an amino moiety (e.g., 6-amino-5,7-dimethyl-1,3-diazaadamantane) introduces basicity, which may enhance enzyme inhibition or solubility .
Comparison: The target compound’s adamantane-spiro architecture likely improves metabolic stability compared to cyclohexane-spiro analogs. Its oxo group contrasts with amino derivatives, which may exhibit divergent bioactivity.
Enzyme Inhibition Potential
Zakharenko et al. () report that 5,7-dimethyl-1,3-diazaadamantane derivatives inhibit enzymes like DNA gyrases. The spiro structure of the target compound could enhance steric interactions with enzyme active sites, though this remains untested .
Data Tables
Table 1. Structural and Functional Comparison of Diazaadamantane Derivatives
Table 2. pH-Dependent DNA Binding Constants
| Compound | Kₐ (pH 7.8) | Kₐ (pH 6.5) |
|---|---|---|
| 130 | 15 M⁻¹ | 500 M⁻¹ |
| 131 | 180 M⁻¹ | 1400 M⁻¹ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
